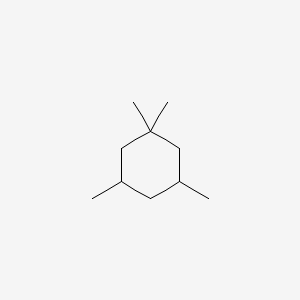

1,1,3,5-Tetramethylcyclohexane

CAS No.: 4306-65-4

Cat. No.: VC3769386

Molecular Formula: C10H20

Molecular Weight: 140.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4306-65-4 |

|---|---|

| Molecular Formula | C10H20 |

| Molecular Weight | 140.27 g/mol |

| IUPAC Name | 1,1,3,5-tetramethylcyclohexane |

| Standard InChI | InChI=1S/C10H20/c1-8-5-9(2)7-10(3,4)6-8/h8-9H,5-7H2,1-4H3 |

| Standard InChI Key | WOJSMJIXPQLESQ-UHFFFAOYSA-N |

| SMILES | CC1CC(CC(C1)(C)C)C |

| Canonical SMILES | CC1CC(CC(C1)(C)C)C |

Introduction

Chemical Identity and Structure

Basic Information

1,1,3,5-Tetramethylcyclohexane is an organic compound with the molecular formula C₁₀H₂₀. It belongs to the broader family of substituted cyclohexanes, specifically featuring four methyl groups attached to the cyclohexane ring. The compound has a molecular weight of 140.27 g/mol, which has been computed and verified through analytical methods .

Physical and Chemical Properties

Physical Properties

The physical properties of 1,1,3,5-Tetramethylcyclohexane are influenced by its molecular structure and the specific isomeric form. As a hydrocarbon with a cyclohexane backbone, it demonstrates properties typical of medium-sized cycloalkanes with alkyl substitutions.

At standard temperature and pressure, 1,1,3,5-Tetramethylcyclohexane exists as a liquid. Its physical state is consistent with other substituted cyclohexanes of similar molecular weight. The molecule's relatively symmetrical structure contributes to its physical behavior and intermolecular interactions, affecting properties such as boiling point, melting point, and solubility characteristics.

Chemical Identifiers

For systematic research and reference purposes, 1,1,3,5-Tetramethylcyclohexane can be identified through various chemical notation systems. These identifiers provide standardized ways to represent the compound's structure:

Isomeric Forms and Stereochemistry

Cis and Trans Isomers

1,1,3,5-Tetramethylcyclohexane exists in distinct stereoisomeric forms, with the cis and trans isomers being of particular significance. These isomers differ in the spatial arrangement of the methyl groups at positions 3 and 5 relative to the plane of the cyclohexane ring.

The trans isomer (trans-1,1,3,5-tetramethylcyclohexane) has the methyl groups at positions 3 and 5 on opposite sides of the ring plane. In contrast, the cis isomer (cis-1,1,3,5-tetramethylcyclohexane) has these methyl groups positioned on the same side of the ring plane. These structural differences lead to distinct physical and chemical properties between the isomers .

Stability and Conformational Analysis

Interestingly, research findings indicate that the cis isomer of 1,1,3,5-tetramethylcyclohexane exhibits greater thermodynamic stability than might be expected based on classical steric considerations. This unexpected stability has been attributed to electronic factors that outweigh the steric repulsion typically associated with 1,3-diaxial interactions in cyclohexane rings.

Synthesis Methods

Stereochemical Control in Synthesis

When synthesizing 1,1,3,5-Tetramethylcyclohexane with specific stereochemical requirements, certain experimental methods can enhance stereochemical control. For instance, catalytic hydrogenation using palladium or platinum catalysts can influence the stereoselectivity of the reaction.

Post-synthesis, the distribution of stereoisomers can be influenced through equilibration studies, such as refluxing in acidic or basic media. These conditions can favor the formation of the thermodynamically preferred isomer. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with chiral columns are essential for verifying the stereochemical purity of the synthesized compounds .

Chemical Reactivity

Halogenation Reactions

The reactivity of 1,1,3,5-Tetramethylcyclohexane in halogenation reactions is influenced by the steric and electronic effects of its methyl substituents. Halogenation typically proceeds through radical mechanisms, particularly when using reagents like bromine in the presence of light or heat.

During bromination reactions, the steric hindrance caused by the methyl groups affects the accessibility of different carbon-hydrogen bonds, leading to site-selective reactivity. The presence of four methyl groups creates a sterically crowded environment that influences both the rate and regioselectivity of such reactions.

Toxicological Profile

Acute Toxicity

Studies on the toxicological properties of 1,1,3,5-Tetramethylcyclohexane have revealed important findings regarding its potential health effects. Acute oral toxicity studies in rats have shown that the compound can cause several adverse effects:

-

Dyspnea (difficulty breathing)

-

Structural or functional changes in salivary glands

Interestingly, comparative toxicity studies suggest variations in toxicity between different isomers of tetramethylcyclohexane (TMCH). The available data indicate that the cis-1,1,3,5 isomer may exhibit higher toxicity compared to other tested isomers, as observed in acute oral studies in rats .

Comparative Toxicity of Isomers

The toxicological profile of tetramethylcyclohexane isomers has been investigated in studies with Sprague-Dawley rats. These studies involved administering analytically pure (>99%) TMCH isomers via gavage to groups of male and female rats. The isomers tested included:

-

cis-1,1,3,5-TMCH

-

trans-1,1,3,5-TMCH

-

1:1 ratio mixture of cis-1,1,3,5 and trans-1,1,3,5 isomers

The results from these studies suggest a differential toxicity profile among the isomers, with the cis-1,1,3,5 isomer showing potentially higher toxicity. This finding highlights the importance of considering stereochemical configurations when evaluating the toxicological properties of such compounds .

Comparative Analysis with Related Compounds

Structural Analogues

1,1,3,5-Tetramethylcyclohexane belongs to a broader family of substituted cyclohexanes. Comparing this compound with structurally related molecules provides insights into how the position and number of methyl substituents affect chemical and physical properties.

Several related tetramethylcyclohexane isomers have been studied, including:

-

1,1,2,4-Tetramethylcyclohexane

-

1,1,3,4-Tetramethylcyclohexane

-

1,1,2,3-Tetramethylcyclohexane

-

1,2,3,4-Tetramethylcyclohexane (in both cis and trans configurations)

These compounds share the same molecular formula (C₁₀H₂₀) but differ in the arrangement of the methyl groups around the cyclohexane ring. These structural variations lead to differences in properties such as melting point, boiling point, reactivity, and toxicity profiles.

Property Comparison

The relative positions of methyl groups in different tetramethylcyclohexane isomers affect their physical and chemical properties. While comprehensive comparative data is limited in the available sources, certain trends and relationships can be identified:

| Compound | Configuration | Relative Stability | Notable Properties |

|---|---|---|---|

| 1,1,3,5-TMCH | cis | Higher than predicted by steric considerations | Potentially higher toxicity in animal studies |

| 1,1,3,5-TMCH | trans | Lower than cis isomer | Different toxicological profile than cis isomer |

| 1,1,2,4-TMCH | - | Intermediate | Distinct reactivity pattern |

| 1,1,3,4-TMCH | - | Intermediate | Unique conformational features |

This comparative analysis illustrates how subtle structural differences can significantly impact the properties and behavior of these closely related compounds.

Research Applications and Significance

Current Research Focus

1,1,3,5-Tetramethylcyclohexane has attracted research interest in various scientific fields. Its unique structural features, particularly the presence of a quaternary carbon with two methyl substituents at position 1, along with additional methyl groups at positions 3 and 5, make it valuable for studies on:

-

Conformational analysis and strain energy in substituted cyclohexanes

-

Stereochemical effects on chemical reactivity

-

Structure-activity relationships in toxicological studies

-

Model systems for more complex cyclic organic compounds

The compound serves as an excellent model system for investigating how substitution patterns affect the physical, chemical, and biological properties of cyclohexane derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume